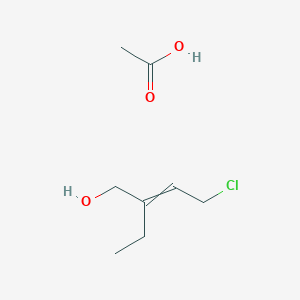
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol is a chemical compound with the molecular formula C6H11ClO2. It is known for its unique structure, which combines an acetic acid moiety with a chlorinated ethylbutenol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-2-ethylbut-2-en-1-ol typically involves the chlorination of 2-ethylbut-2-en-1-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of acetic acid;4-chloro-2-ethylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups The acetic acid moiety can participate in hydrogen bonding and acid-base interactions, while the chlorinated ethylbutenol group can undergo various chemical transformations
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol: Unique due to its specific combination of functional groups.
Acetic acid;4-chloro-2-ethylbutanol: Lacks the double bond present in this compound.
Acetic acid;4-chloro-2-methylbut-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of an acetic acid moiety with a chlorinated ethylbutenol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
65305-57-9 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
acetic acid;4-chloro-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H11ClO.C2H4O2/c1-2-6(5-8)3-4-7;1-2(3)4/h3,8H,2,4-5H2,1H3;1H3,(H,3,4) |
Clave InChI |
VPHHNKXEOYAFSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCl)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



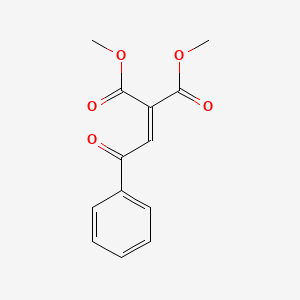
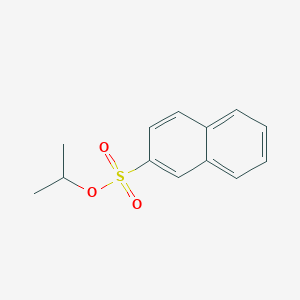

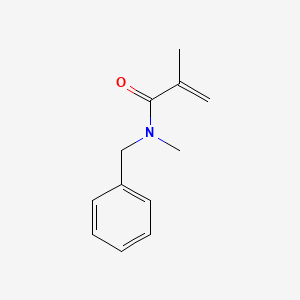
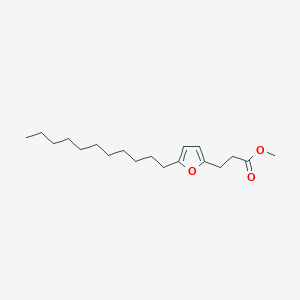
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
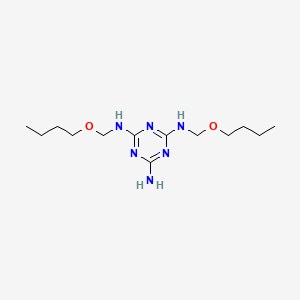
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
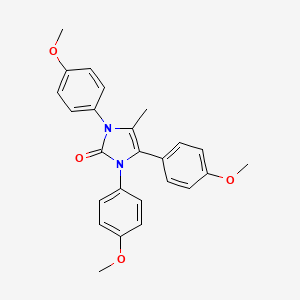
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
